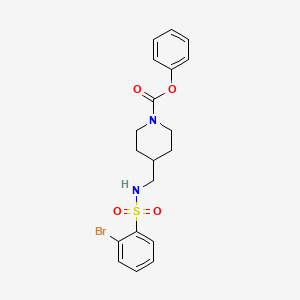
Phenyl 4-((2-bromophenylsulfonamido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Phenyl 4-((2-bromophenylsulfonamido)methyl)piperidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties and has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Novel Sulfonamides as Agonists and Inhibitors
A series of novel sulfonamides, including structures closely related to Phenyl 4-((2-bromophenylsulfonamido)methyl)piperidine-1-carboxylate, have been synthesized and evaluated for their biological activity. For instance, research has shown that certain sulfonamide derivatives act as potent agonists for the human beta(3)-adrenergic receptor, indicating potential applications in treating metabolic disorders. These compounds, characterized by modifications to the sulfonamide group and piperidine moiety, exhibit selectivity over beta(1)- and beta(2)-adrenergic receptors, suggesting targeted therapeutic applications B. Hu et al., 2001.
Anticancer and Antimicrobial Applications
Synthetic efforts have led to the development of sulfonamide compounds with significant antimicrobial and anticancer activities. One study synthesized N-substituted derivatives of a compound structurally similar to this compound and evaluated their antimicrobial effectiveness. These compounds showed moderate to high activity against both Gram-negative and Gram-positive bacteria, underlining their potential as novel antimicrobial agents H. Khalid et al., 2016.
Additionally, derivatives of sulfonamide-linked piperidine have been investigated for their anticancer properties. A series of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents, demonstrating strong anticancer activity relative to standard drugs. This indicates the compound's potential utility in cancer treatment, particularly through the design of molecules that can target specific cancer cell lines A. Rehman et al., 2018.
Enzyme Inhibition for Therapeutic Use
Research into sulfonamide derivatives has also extended into enzyme inhibition, with implications for therapeutic applications. For example, novel sulfonamides have been synthesized and shown to inhibit membrane-bound phospholipase A2, an enzyme involved in inflammatory processes. This inhibition has potential therapeutic implications for conditions associated with excessive inflammatory responses H. Oinuma et al., 1991.
Properties
IUPAC Name |
phenyl 4-[[(2-bromophenyl)sulfonylamino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O4S/c20-17-8-4-5-9-18(17)27(24,25)21-14-15-10-12-22(13-11-15)19(23)26-16-6-2-1-3-7-16/h1-9,15,21H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQNNIIFATUFMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Br)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
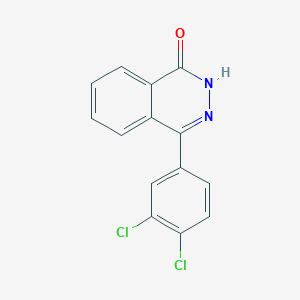

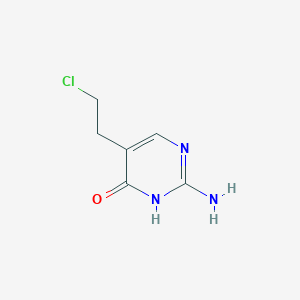
![N-mesityl-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2512358.png)
![2-(2,4-dichlorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2512362.png)
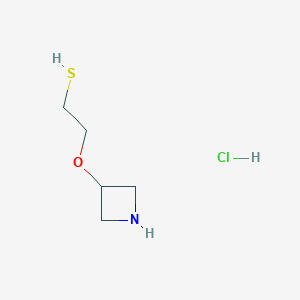
![3-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2512364.png)
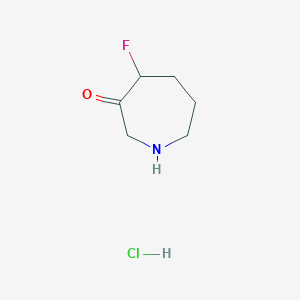
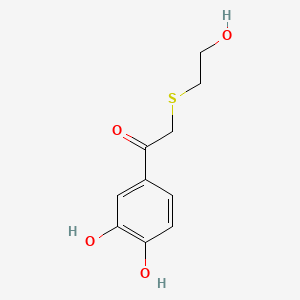
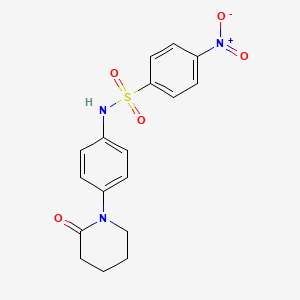

![3-(1-phenylethyl)benzo[4,5]imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-4(3H)-one](/img/structure/B2512373.png)


